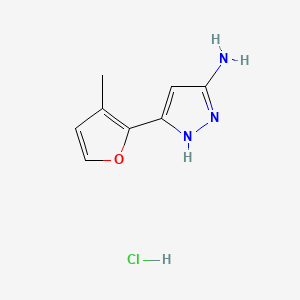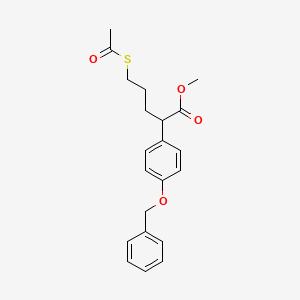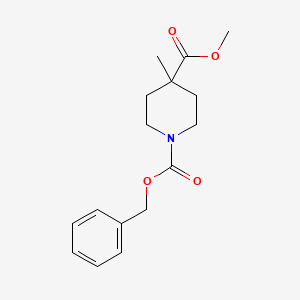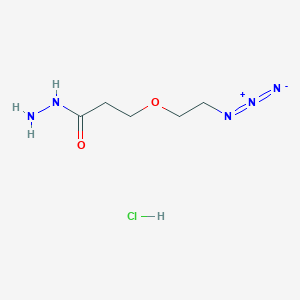
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is an isotopically labeled amino acid derivative. It is used primarily in scientific research for studying metabolic pathways, reaction mechanisms, and kinetics due to its stable isotope labeling. The compound has a molecular formula of C12H7D8NO4 and a molecular weight of 245.30 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 typically involves the protection of the amino group of L-valine followed by the introduction of the phenoxycarbonyl group. The deuterium labeling is achieved through the use of deuterated reagents. The reaction conditions often include the use of organic solvents such as acetone, chloroform, and dichloromethane.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to ensure the product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 undergoes various chemical reactions, including:
Substitution Reactions: The phenoxycarbonyl group can be substituted under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the phenoxycarbonyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include deprotected valine derivatives and various substituted phenoxycarbonyl compounds .
Aplicaciones Científicas De Investigación
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is widely used in:
Chemistry: As a reference standard for chemical identification and quantification.
Biology: In metabolic studies to trace pathways and understand biochemical processes.
Medicine: For imaging and diagnostic purposes, including newborn screening.
Industry: As a standard for environmental pollutant detection in air, water, soil, and food.
Mecanismo De Acción
The mechanism of action of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into reaction mechanisms and kinetics.
Comparación Con Compuestos Similares
Similar compounds include other isotopically labeled amino acids such as:
- N-Phenoxycarbonyl-L-leucine-2,3,4,4,4,5,5,5-d8
- N-Phenoxycarbonyl-L-isoleucine-2,3,4,4,4,5,5,5-d8
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is unique due to its specific labeling pattern and the resulting applications in detailed metabolic and environmental studies .
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
(2R)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1/i1D3,2D3,8D,10D |
Clave InChI |
HVJMEAOTIUMIBJ-ZXRGIZQXSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)




![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)

